



# Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-110 |           |
| Cat. No.:            | B12378927           | Get Quote |

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader.[1][2] It is designed to selectively target the Androgen Receptor (AR) for ubiquitination and subsequent proteasomal degradation.[1][2] This mechanism of action is distinct from traditional AR inhibitors, offering a potential advantage in overcoming resistance.[1]

#### **Mechanism of Action**

Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the Androgen Receptor. This proximity induces the polyubiquitination of AR, marking it for degradation by the proteasome. This "catalytic" or iterative process allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.



## Prostate Cancer Cell **Ternary Complex Formation** Bavdegalutamide Ubiquitin (ARV-110) Recruits E3 Ligase Cereblon E3 Binds to AR **Ubiquitin Ligase Polyubiquitination** Androgen Receptor (AR) Targeted for Degradation Proteasome Degradation Induces Inhibits Cellular Effects Inhibition of Cell **Apoptosis**

#### Mechanism of Action of Bavdegalutamide (ARV-110)

Click to download full resolution via product page

Proliferation

Bavdegalutamide's PROTAC mechanism of action.



## **In Vivo Dosage and Administration**

The following table summarizes the in vivo dosages of Bavdegalutamide used in preclinical studies.

| Animal<br>Model    | Tumor<br>Model                   | Dosage                      | Administr<br>ation<br>Route | Dosing<br>Schedule | Key<br>Findings                                                         | Referenc<br>e |
|--------------------|----------------------------------|-----------------------------|-----------------------------|--------------------|-------------------------------------------------------------------------|---------------|
| CB17/SCI<br>D Mice | VCaP<br>Xenograft<br>(castrated) | 3 mg/kg                     | Oral                        | Daily              | Combinatio n with abiraterone showed greater tumor growth inhibition.   |               |
| CB17/SCI<br>D Mice | VCaP<br>Xenograft<br>(intact)    | 3 mg/kg<br>and 10<br>mg/kg  | Oral                        | Daily              | Showed substantial tumor growth inhibition (60% and 70% respectivel y). |               |
| Rats               | -                                | 15 mg/kg<br>and 45<br>mg/kg | Oral                        | -                  | Induced prostate involution in a dosedependent manner.                  |               |

## **Experimental Protocols**

VCaP Xenograft Model in Mice:







- Cell Culture: VCaP cells are cultured in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.
- Animal Model: Male CB17/SCID mice are used. For castrated models, surgical castration is performed.
- Tumor Implantation: VCaP tumor cells are subcutaneously implanted in the dorsal flank of the mice.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Bavdegalutamide is prepared in a vehicle of 5% DMSO and 95% (2% Tween 80/PEG 400) for oral administration.
- Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for analysis of AR protein levels.





Click to download full resolution via product page

A typical workflow for in vivo xenograft studies.



## **ED-110: An Indolocarbazole Antitumor Agent**

ED-110 is an indolocarbazole compound that acts as a potent topoisomerase I inhibitor. It has shown efficacy against a range of murine and human tumor models.

#### **Mechanism of Action**

ED-110 inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, ED-110 leads to DNA damage and ultimately cell death in rapidly dividing cancer cells.

#### In Vivo Dosage and Administration

The table below outlines the in vivo dosages for ED-110 from preclinical evaluations.



| Animal<br>Model | Tumor<br>Model                                    | Dosage            | Administr<br>ation<br>Route | Dosing<br>Schedule   | Key<br>Findings                                        | Referenc<br>e |
|-----------------|---------------------------------------------------|-------------------|-----------------------------|----------------------|--------------------------------------------------------|---------------|
| Mice            | P388<br>Leukemia                                  | <2.5<br>mg/kg/day | Intraperiton<br>eal (i.p.)  | Daily for 10<br>days | Increased<br>lifespan by<br>over two-<br>fold.         |               |
| Mice            | L1210,<br>L5178Y, or<br>EL4 Murine<br>Leukemia    | Not<br>specified  | Intraperiton<br>eal (i.p.)  | -                    | Increased survival period by more than two-fold.       | -             |
| Mice            | Meth A<br>Fibrosarco<br>ma                        | Not<br>specified  | -                           | -                    | Effective<br>against<br>spontaneo<br>us<br>metastasis. | -             |
| Mice            | MKN-45<br>Human<br>Stomach<br>Cancer<br>Xenograft | Not<br>specified  | -                           | -                    | Effective<br>against<br>tumor<br>growth.               | -             |
| Mice            | Colon 26 and IMC Carcinoma (s.c. implanted)       | Not<br>specified  | -                           | -                    | Effective<br>against<br>tumor<br>growth.               |               |

The maximum tolerated dose for P388 leukemia-bearing mice was >160 mg/kg/day for 10 days via i.p. administration.

## **Experimental Protocols**

Murine Leukemia Model:



- Animal Model: Appropriate mouse strains are used for the specific leukemia cell line (e.g., DBA/2 mice for P388).
- Tumor Implantation: Murine leukemia cells (e.g., P388, L1210) are implanted intraperitoneally.
- Treatment: Treatment with ED-110 or vehicle is initiated, typically one day after tumor implantation, and administered intraperitoneally for a specified number of days.
- Monitoring: The primary endpoint is the survival time of the mice. The increase in lifespan is calculated as a percentage.

## **Antitumor agent-110 (compound 13)**

Limited information is available for a compound referred to as "**Antitumor agent-110** (compound 13)". It is described as an anticancer imidazotetrazine that induces apoptosis and arrests the cell cycle at the G2/M phase. No in vivo dosage data for this specific compound was found in the provided search results. It is noted as a click chemistry reagent containing an alkyne group.

In summary, for researchers investigating "**Antitumor agent-110**," it is crucial to identify the specific compound of interest. Bavdegalutamide (ARV-110) has the most extensive publicly available preclinical data regarding in vivo dosage and protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378927#antitumor-agent-110-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com